2-(4-Bromophenyl)pyrrolidine
Overview
Description
2-(4-Bromophenyl)pyrrolidine: is an organic compound that features a pyrrolidine ring substituted with a 4-bromophenyl group
Mechanism of Action
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These activities suggest that pyrrolidine derivatives may affect multiple biochemical pathways, but specific pathways for 2-(4-Bromophenyl)pyrrolidine are yet to be determined.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
Given the broad range of activities exhibited by pyrrolidine derivatives, it is plausible that this compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been observed to interact with DNA gyrase and topoisomerase IV, enzymes crucial for maintaining the integrity of bacterial DNA . The interaction involves the formation of an imine ring, which inhibits the activity of these enzymes, thereby affecting bacterial DNA replication and transcription processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis and cytolysis in certain cell types, highlighting its potential as an anticancer agent . Additionally, it affects various signaling pathways, including those involved in cell proliferation and survival, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, forming a stable complex that inhibits their activity . This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. Furthermore, the compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and efficacy . These transformations include oxidation, reduction, and conjugation reactions, which can alter the compound’s chemical structure and biological properties. Additionally, the compound can influence metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, with higher concentrations potentially leading to enhanced therapeutic effects or increased toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, or in the cytoplasm, where it can affect cytosolic enzymes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(4-Bromophenyl)pyrrolidine typically begins with bromophenyl acetic acid as a starting material.
Reaction Steps: The process involves multiple steps, including bromination and cyclization reactions.
Reaction Conditions: These reactions often require specific conditions such as reflux in acetone for 24 hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(4-Bromophenyl)pyrrolidine can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bis(pinacolato)diboron and palladium catalysts under argon atmosphere.
Oxidation/Reduction: Typical reagents for these reactions include various oxidizing and reducing agents, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of boronic esters .
Scientific Research Applications
Chemistry: 2-(4-Bromophenyl)pyrrolidine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and intermediates .
Comparison with Similar Compounds
2-(2-Bromophenyl)pyrrolidine: Similar in structure but with the bromine atom in a different position, leading to different chemical properties and reactivity.
Pyrrolidine Derivatives: Other derivatives of pyrrolidine, such as pyrrolizines and pyrrolidine-2-one, also exhibit unique biological activities and are used in various applications.
Uniqueness: 2-(4-Bromophenyl)pyrrolidine is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with biological targets. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(4-bromophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJZBROSVFKSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401531 | |
Record name | 2-(4-bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-22-8 | |
Record name | 2-(4-bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Bromophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.